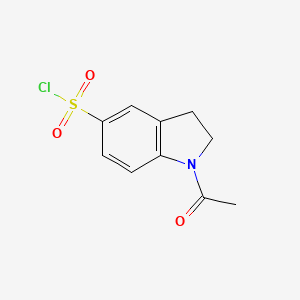
4-(Di-tert-butylphosphino)-N,N-dimethylaniline
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Di-tert-butylphosphino)-N,N-dimethylaniline can be synthesized through a multi-step process involving the reaction of (4-bromoaniline) with tert-butyl lithium, followed by the addition of chlorodiphenylphosphine. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and purity of reagents. The use of automated systems ensures consistent quality and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-(Di-tert-butylphosphino)-N,N-dimethylaniline primarily undergoes substitution reactions, particularly in the formation of palladium complexes used in cross-coupling reactions. It is also involved in oxidative addition and reductive elimination processes during these catalytic cycles .
Common Reagents and Conditions
Reagents: Palladium dichloride, aryl boronic acids, aryl halides.
Conditions: Reactions are typically carried out in aqueous or organic solvents with bases such as potassium carbonate or potassium acetate.
Major Products
The major products formed from reactions involving this compound are biaryls and heteroaryl compounds, which are valuable intermediates in pharmaceuticals and fine chemicals .
Aplicaciones Científicas De Investigación
4-(Di-tert-butylphosphino)-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in various cross-coupling reactions to synthesize complex organic molecules.
Biology: Facilitates the synthesis of biologically active compounds, aiding in drug discovery and development.
Medicine: Involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of fine chemicals and materials with specific properties.
Mecanismo De Acción
4-(Di-tert-butylphosphino)-N,N-dimethylaniline exerts its effects by forming stable complexes with palladium, which then participate in catalytic cycles. The ligand stabilizes the palladium center, facilitating oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions. The molecular targets include aryl halides and boronic acids, which are transformed into biaryls through these catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
XPhos: (2-dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl)
RuPhos: (2-dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl)
SPhos: (2-dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)
Uniqueness
4-(Di-tert-butylphosphino)-N,N-dimethylaniline is unique due to its ability to form air-stable complexes and its high efficiency in catalyzing cross-coupling reactions with heteroaryl chlorides. Its bulky tert-butyl groups provide steric hindrance, enhancing the selectivity and yield of the reactions .
Propiedades
IUPAC Name |
4-ditert-butylphosphanyl-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28NP/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8/h9-12H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTHEAQKKVAXGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471005 | |
| Record name | (4-(N,N-Dimethylamino)phenyl)di-tert-butyl phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932710-63-9 | |
| Record name | 4-[Bis(1,1-dimethylethyl)phosphino]-N,N-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932710-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-(N,N-Dimethylamino)phenyl)di-tert-butyl phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-(N,N-Dimethylamino)phenyl)di-tert-butyl phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol](/img/structure/B1339800.png)

